Naftazone

Description

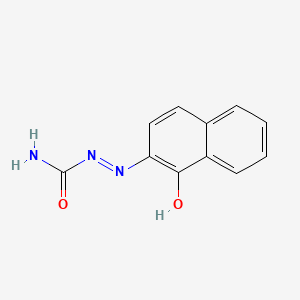

Structure

3D Structure

Properties

IUPAC Name |

(1-hydroxynaphthalen-2-yl)iminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIRJFXAANBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043136, DTXSID80864627 | |

| Record name | Naftazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-37-3 | |

| Record name | Naftazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naftazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0523P5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naftazone's Endothelial Interactions: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftazone is a synthetic naphthoquinone derivative recognized for its vasoprotective properties. It is clinically utilized in the management of venous insufficiency, where it is thought to improve vascular function and integrity. The endothelium, a critical regulator of vascular homeostasis, is a primary target for this compound's therapeutic effects. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action in endothelial cells, drawing from available preclinical research. While the complete molecular cascade of its effects is still under investigation, this document consolidates existing data and proposes potential signaling pathways based on the activities of related compounds.

Core Mechanisms of this compound in Endothelial Cells

This compound's engagement with endothelial cells appears to be multifaceted, primarily revolving around the promotion of cellular proliferation, protection against oxidative stress, and modulation of inflammatory responses.

Endothelial Cell Proliferation

A key demonstrated effect of this compound is its ability to stimulate the proliferation of endothelial cells. This is particularly relevant in the context of vascular repair and the restoration of endothelial integrity following injury.

Quantitative Data Summary

| Parameter | Cell Type | Effect of this compound | Reference |

| Cell Density at Confluence | Human Saphenous Vein Endothelial Cells (HSVEC) | 20% higher than in controls | [1][2] |

| Serum Requirement | Human Saphenous Vein Endothelial Cells (HSVEC) | Partially substituted for serum requirements | [1][2] |

| Interaction with Growth Factors | Human Saphenous Vein Endothelial Cells (HSVEC) | Additive effects in the presence of fibroblast growth factors (FGFs) | [1][2] |

Experimental Protocol: Endothelial Cell Proliferation Assay (General Protocol)

This protocol is a standard method for assessing the effect of a compound on endothelial cell proliferation. A specific detailed protocol for the this compound study by Klein-Soyer et al. is not publicly available.

-

Cell Culture:

-

Human Saphenous Vein Endothelial Cells (HSVEC) are cultured in Medium 199 supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µg/mL endothelial cell growth supplement (ECGS).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

HSVECs are seeded into 96-well plates at a density of 5 x 10³ cells per well in complete culture medium.

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

For studies investigating interactions with growth factors, cells are co-treated with this compound and a fixed concentration of FGF (e.g., 10 ng/mL).

-

The cells are incubated for a specified period (e.g., 48 or 72 hours).

-

-

Proliferation Assessment (MTT Assay):

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are normalized to the vehicle control to determine the percentage of cell proliferation.

-

Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for proliferation.

-

Vasoprotective and Anti-inflammatory Effects

This compound is described as having a potent vasoprotectant action.[1] This is likely mediated through its anti-inflammatory properties and its ability to protect endothelial cells from oxidative stress.[3]

-

Anti-inflammatory Action: this compound reduces the activation and adhesion of leukocytes to the endothelium.[3] This is a critical step in mitigating the inflammatory response that can lead to vascular damage. The precise mechanism, such as the inhibition of adhesion molecule expression (e.g., VCAM-1, ICAM-1) or modulation of inflammatory signaling pathways like NF-κB, is a key area for further investigation.

-

Protection Against Oxidative Stress: this compound enhances the resistance of endothelial cells to oxidative stress.[3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to endothelial dysfunction. This compound's antioxidant properties likely help to preserve endothelial cell function and integrity.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS) (General Protocol)

This is a general protocol for measuring intracellular ROS production using a fluorescent probe.

-

Cell Culture and Seeding:

-

Endothelial cells (e.g., HUVECs) are cultured and seeded in a black, clear-bottom 96-well plate as described in the proliferation assay protocol.

-

-

Induction of Oxidative Stress:

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Oxidative stress is then induced by adding an agent such as hydrogen peroxide (H₂O₂) or TNF-α.

-

-

ROS Detection:

-

The cells are loaded with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating them in a medium containing the probe for 30 minutes at 37°C.

-

After incubation, the cells are washed with PBS to remove excess probe.

-

-

Fluorescence Measurement:

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., 485 nm excitation and 535 nm emission for DCF).

-

-

Data Analysis:

-

The fluorescence intensity in this compound-treated cells is compared to that in control cells (with and without the oxidative stressor) to determine the effect of this compound on ROS production.

-

Proposed Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways in endothelial cells is limited, we can infer potential mechanisms based on its observed effects and the known actions of other naphthoquinone derivatives.

Proliferation and FGF Signaling

The additive effect of this compound with fibroblast growth factors (FGFs) suggests an interaction with the FGF signaling pathway, a critical regulator of endothelial cell proliferation and angiogenesis.

Caption: Proposed FGF signaling pathway potentiation by this compound.

Anti-inflammatory and NF-κB Signaling

This compound's anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation in endothelial cells.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Vasoprotection and Nitric Oxide Signaling

As a naphthoquinone, this compound may influence the production of nitric oxide (NO), a key signaling molecule in the endothelium that regulates vascular tone and health.

Caption: Potential modulation of eNOS signaling by this compound.

Experimental Workflow

The following diagram outlines a general workflow for investigating the mechanism of action of a compound like this compound on endothelial cells.

References

Naftazone's Impact on Capillary Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftazone, a naphthoquinone derivative, is a vasoactive agent recognized for its therapeutic applications in vascular disorders. Its primary efficacy lies in the stabilization of capillary walls and the enhancement of microcirculation. This technical guide delves into the core mechanisms through which this compound exerts its effects on capillary permeability and fragility. While direct quantitative data from this compound-specific permeability and fragility assays are not extensively available in publicly accessible literature, this document synthesizes the established mechanisms of action and details relevant experimental protocols for assessing these vascular parameters. This guide also presents the key signaling pathways implicated in the regulation of endothelial barrier function, which are the putative targets for this compound's therapeutic activity.

Core Mechanisms of this compound's Vasoactive Effects

This compound's influence on capillary health is multifaceted, involving a combination of cellular and molecular actions that collectively strengthen the capillary endothelium and improve local blood flow.

-

Inhibition of Hyaluronic Acid Degradation: A key component of the extracellular matrix, hyaluronic acid contributes to the structural integrity of capillary walls. This compound is understood to inhibit the enzymatic degradation of hyaluronic acid, thereby preserving the pericapillary matrix and reducing fluid leakage.

-

Anti-inflammatory Properties: Inflammation is a critical driver of increased capillary permeability. This compound exhibits anti-inflammatory effects by mitigating the activation and adhesion of leukocytes to the endothelial lining of blood vessels. By suppressing the release of inflammatory mediators and cytokines, it helps to maintain the integrity of the endothelial barrier.

-

Modulation of Blood Rheology: this compound has been shown to influence blood viscosity and platelet aggregation. By reducing the tendency for platelet clumping, it improves microcirculatory flow, ensuring better tissue perfusion and reducing hydrostatic pressure on capillary walls.

-

Protection of Endothelial Cells: The compound offers protective effects to endothelial cells by enhancing their resilience to oxidative stress, a common factor in vascular damage.

-

Inhibition of Elastase: this compound inhibits the activity of elastase, an enzyme that degrades elastin. Elastin is a protein crucial for the elasticity and integrity of blood vessels. By preserving elastin, this compound helps maintain the structural resilience of capillaries.

-

Promotion of Endothelial Cell Proliferation: In vitro studies have demonstrated that this compound can accelerate the proliferation of human saphenous vein endothelial cells, suggesting a role in vascular repair and maintenance. One study reported a 20% higher cell density at confluence in the presence of this compound compared to controls[1][2].

Quantitative Data on this compound's Effects

While extensive quantitative data on this compound's direct impact on capillary permeability and fragility are limited in the available literature, some studies provide insights into its effects on related vascular parameters.

| Parameter | Experimental Model | Treatment | Key Finding | Reference |

| Endothelial Cell Proliferation | In vitro (Human Saphenous Vein Endothelial Cells) | This compound | 20% higher cell density at confluence compared to controls. | [1][2] |

Experimental Protocols for Assessing Capillary Permeability and Fragility

The following are detailed methodologies for key experiments relevant to the assessment of capillary permeability and fragility. While not all have been specifically published with this compound, they represent standard and relevant assays for evaluating the effects of vasoactive compounds like this compound.

In Vitro Vascular Permeability Assay (Transwell Assay)

This protocol is adapted from a study on aminaphtone, a compound with a similar mechanism of action to this compound[3].

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a porous Transwell insert (e.g., 0.4 µm pore size) coated with an extracellular matrix protein (e.g., fibronectin or gelatin) until a confluent monolayer is formed.

-

Induction of Permeability: To mimic inflammatory conditions, a permeability-inducing agent such as Vascular Endothelial Growth Factor (VEGF) (e.g., 50 ng/mL) is added to the upper chamber for a defined period (e.g., 2 hours).

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 6 hours) prior to the addition of the permeability-inducing agent.

-

Permeability Measurement: A tracer molecule of a specific molecular weight (e.g., FITC-dextran) is added to the upper chamber. At various time points, samples are collected from the lower chamber.

-

Quantification: The fluorescence of the samples from the lower chamber is measured using a fluorometer. The amount of tracer that has passed through the endothelial monolayer is calculated and used as an indicator of permeability.

-

Data Analysis: Permeability is expressed as a percentage of the control (vehicle-treated) group.

Capillary Fragility Test (Negative Suction Cup Method)

This is a common clinical method to assess capillary resistance[4].

-

Subject Preparation: The subject is seated comfortably, and a suitable area of skin, typically on the forearm or upper arm, is cleaned.

-

Application of Suction: A suction cup of a standardized diameter is applied to the skin.

-

Negative Pressure Application: A negative pressure is applied and gradually increased until the first petechiae (small, punctate hemorrhages) appear within the area of the suction cup.

-

Measurement: The negative pressure at which petechiae appear is recorded in mmHg. This value represents the capillary resistance.

-

Data Analysis: Higher values of negative pressure required to induce petechiae indicate greater capillary resistance and lower fragility.

Signaling Pathways in Capillary Permeability

The regulation of capillary permeability is a complex process involving intricate signaling pathways within endothelial cells. This compound likely exerts its effects by modulating one or more of these pathways.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability. Its binding to its receptor, VEGFR2, on endothelial cells triggers a cascade of intracellular events leading to the phosphorylation of junctional proteins and an increase in paracellular permeability.

Caption: VEGF signaling cascade leading to increased vascular permeability.

Endothelial Cell Junction Regulation

The integrity of the endothelial barrier is maintained by complex protein structures at cell-cell junctions, primarily adherens junctions and tight junctions.

-

Adherens Junctions: The key component of endothelial adherens junctions is VE-cadherin. The stability of VE-cadherin at the cell membrane is crucial for maintaining a restrictive barrier. Phosphorylation of VE-cadherin leads to its internalization and a subsequent increase in permeability.

-

Tight Junctions: Tight junctions are composed of proteins such as claudins and occludins, which regulate the paracellular flux of ions and small molecules. Alterations in the expression and localization of these proteins can significantly impact capillary permeability.

Caption: Proposed mechanism of this compound on endothelial junction stability.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions characterized by increased capillary permeability and fragility. Its multifaceted mechanism of action, encompassing the preservation of the extracellular matrix, anti-inflammatory effects, and direct protection of endothelial cells, underscores its role in maintaining vascular integrity. While further research is required to provide more extensive quantitative data on its direct effects on capillary permeability and fragility, the existing evidence strongly supports its clinical utility in the management of venous insufficiency and related vascular disorders. The experimental protocols and signaling pathways detailed in this guide provide a framework for future investigations into the precise molecular interactions of this compound and for the development of novel therapeutic strategies targeting the capillary endothelium.

References

- 1. This compound accelerates human saphenous vein endothelial cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of aminaphtone on in vitro vascular permeability and capillary-like maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A double-blind, placebo-controlled trial of a new veno-active flavonoid fraction (S 5682) in the treatment of symptomatic capillary fragility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis and Structural Analysis of Naftazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftazone (1,2-naphthoquinone 2-semicarbazone) is a synthetic naphthoquinone derivative with established efficacy as a vasoprotective and hemostatic agent. It is utilized in the treatment of venous insufficiency, demonstrating effects such as increasing venous tonicity, enhancing capillary resistance, and improving both lymphatic and venous circulation. Beyond its vascular applications, this compound has shown potential as a non-dopaminergic treatment for Parkinson's disease and dyskinesia, attributed to its ability to modulate glutamate release. This technical guide provides an in-depth overview of the chemical synthesis and comprehensive structural analysis of this compound, aimed at professionals in research and drug development.

Chemical Synthesis of this compound

The primary and most documented method for the synthesis of this compound is the condensation reaction between 1,2-naphthoquinone and semicarbazide hydrochloride. This reaction forms the characteristic semicarbazone linkage of the this compound molecule. Industrial-scale production often commences with naphthalene, which undergoes oxidation to yield the 1,2-naphthoquinone intermediate.

Synthesis of the Precursor: 1,2-Naphthoquinone

A common laboratory-scale synthesis of 1,2-naphthoquinone involves the oxidation of 1,2-aminonaphthol hydrochloride with an oxidizing agent such as ferric chloride. The reaction is typically carried out in an acidic aqueous solution.

Synthesis of this compound

The synthesis of this compound proceeds by reacting an aqueous solution of semicarbazide hydrochloride with a boiling ethanolic solution of 1,2-naphthoquinone. The control of the water-to-ethanol volume ratio is crucial for obtaining high purity and yield of the final product.

Greener Synthesis Approaches

To align with the principles of green chemistry, microwave-assisted synthesis has been explored for the preparation of this compound. This method significantly reduces reaction times and often improves yields while utilizing more environmentally benign aqueous or aqueous-alcoholic solvent systems.

Structural Analysis of this compound

The structural elucidation of this compound is accomplished through a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

X-ray crystallography provides a definitive three-dimensional structure of this compound in the solid state. The crystal structure reveals the planar nature of the naphthoquinone ring system and the configuration of the semicarbazone side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound in solution. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system, as well as protons from the semicarbazone moiety. The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, and the carbon of the semicarbazone group.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. Under electron ionization, the molecule is expected to fragment in a predictable manner, with cleavages occurring at the semicarbazone side chain and within the naphthoquinone ring.

Data Presentation

Table 1: Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Precursor | 1,2-Naphthoquinone | [1] |

| Reagent | Semicarbazide Hydrochloride | [2] |

| Solvent System | Ethanol/Water | [2] |

| Reaction Temperature | Boiling Ethanol | [2] |

| Yield | 81% | [2] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Formula | C₁₁H₉N₃O₂ | [3] |

| Space Group | P 2₁ 2₁ 2₁ | [3] |

| a | 5.1187 Å | [3] |

| b | 5.6092 Å | [3] |

| c | 34.847 Å | [3] |

| α | 90° | [3] |

| β | 90° | [3] |

| γ | 90° | [3] |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene Ring Protons | 7.0 - 8.5 | 110 - 140 |

| Semicarbazone NH₂ | 6.5 - 7.5 | - |

| Semicarbazone NH | 9.0 - 10.0 | - |

| Naphthalene C=O | - | 180 - 185 |

| Semicarbazone C=O | - | 155 - 160 |

| Naphthalene C=N | - | 140 - 150 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of 1,2-Naphthoquinone[1]

-

Prepare an oxidizing solution by dissolving ferric chloride hexahydrate in a mixture of concentrated hydrochloric acid and water.

-

In a separate flask, dissolve 1,2-aminonaphthol hydrochloride in dilute hydrochloric acid at 35°C.

-

Rapidly filter the 1,2-aminonaphthol hydrochloride solution and add the oxidizing solution all at once with vigorous shaking.

-

Collect the resulting yellow precipitate of 1,2-naphthoquinone by suction filtration.

-

Wash the precipitate thoroughly with water and dry at room temperature.

Synthesis of this compound[2]

-

Dissolve 1,2-naphthoquinone (0.00318 mole) in 10 ml of boiling 96% ethanol.

-

Prepare an aqueous solution of semicarbazide hydrochloride (0.0032 mole) in 18 ml of water at approximately 60°C.

-

Slowly add the aqueous semicarbazide hydrochloride solution to the boiling ethanolic solution of 1,2-naphthoquinone.

-

Allow the reaction mixture to cool to room temperature while stirring.

-

Add 28 ml of water to the reaction mixture to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

Purification of this compound

Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be employed to purify the synthesized this compound. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

Mandatory Visualizations

Caption: Workflow for the chemical synthesis of this compound.

Caption: Proposed vasoprotective signaling pathway of this compound.

Caption: Proposed pathway for this compound's effect on glutamate release.

References

Naftazone: A Potential Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftazone, a naphthoquinone derivative, has garnered interest for its potential therapeutic applications beyond its established use as a vasoprotective agent. Emerging preclinical evidence suggests that this compound may possess significant neuroprotective properties, positioning it as a candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of the current state of research into this compound's neuroprotective potential, focusing on its mechanisms of action, relevant experimental data, and detailed protocols. The primary proposed mechanisms center on the modulation of glutamatergic neurotransmission and the activation of the Nrf2/ARE antioxidant response pathway. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compound in neurology.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological features include excitotoxicity, oxidative stress, and neuroinflammation. Current therapeutic strategies often provide symptomatic relief but fail to halt the underlying neurodegenerative processes. Consequently, there is a critical need for novel neuroprotective agents that can target these core pathological mechanisms.

This compound, a compound with a history of use in vascular disorders, is now being explored for its neuroprotective capabilities. This guide synthesizes the available preclinical and clinical data to provide a detailed understanding of this compound's potential in neuroprotective research.

Mechanisms of Neuroprotective Action

The neuroprotective effects of this compound are believed to be multifactorial, primarily involving the modulation of glutamate signaling and the enhancement of endogenous antioxidant defenses.

Modulation of Glutamatergic Neurotransmission

Excessive glutamate release leads to excitotoxicity, a major contributor to neuronal cell death in various neurological disorders. Preclinical studies have demonstrated that this compound can effectively reduce glutamate levels.

An in vivo study on rats showed that oral administration of this compound (10 and 100 mg/kg for 15 days) significantly decreased glutamate concentrations in the cerebrospinal fluid (CSF)[1]. Furthermore, in an ex vivo experiment, this compound and its glucuronide metabolite were found to inhibit both spontaneous and high potassium-evoked glutamate release from mouse cerebellum synaptosomes[1]. This suggests a direct modulatory effect on presynaptic glutamate release mechanisms.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the transcription of numerous antioxidant and cytoprotective genes. While direct studies on this compound's effect on the Nrf2 pathway are limited, research on the structurally similar compound, naphthazarin, provides strong evidence for this mechanism.

Naphthazarin has been identified as a potent activator of the Nrf2/ARE pathway in both neurons and astrocytes. This activation leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which play crucial roles in cellular protection against oxidative damage. Importantly, naphthazarin has been shown to protect neurons from glutamate-induced excitotoxicity. Given the structural similarities between this compound and naphthazarin, it is highly probable that this compound exerts its neuroprotective effects, at least in part, through the activation of the Nrf2/ARE pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the neuroprotective and related effects of this compound.

Table 1: In Vivo and Ex Vivo Effects of this compound on Glutamate Levels

| Experimental Model | Treatment | Outcome | Reference |

| Rats | 10 and 100 mg/kg this compound (p.o. for 15 days) | Significant decrease in cerebrospinal fluid glutamate levels | [1] |

| Mouse cerebellum synaptosomes | This compound and its glucuronide metabolite | Reduction of spontaneous and high K+-evoked glutamate release | [1] |

Table 2: Clinical Trial of this compound in Parkinson's Disease

| Study Design | Participants | Treatment | Key Findings | Reference |

| Proof-of-concept, randomized, double-blind, placebo-controlled, multiple cross-over n-of-1 study | 7 patients with Parkinson's disease with wearing-off and dyskinesias | This compound titrated up to 120 mg/day | - 5/7 patients showed a reduction in 'ON-time with troublesome dyskinesia'.- 6/7 patients showed an increase in 'ON-time without troublesome dyskinesia'.- 7/7 patients showed a trend towards a reduced UPDRS III score. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further exploration of this compound's neuroprotective effects.

In Vivo Cerebrospinal Fluid (CSF) Glutamate Measurement in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Treatment: this compound administered orally at doses of 10 and 100 mg/kg once daily for 15 days. A control group receives the vehicle.

-

CSF Collection: On day 15, rats are anesthetized, and CSF is collected from the cisterna magna.

-

Glutamate Assay: Glutamate levels in the CSF are determined using a chemiluminescent glutamate assay kit. The assay is based on the enzymatic conversion of glutamate to a product that can be measured via chemiluminescence, with the light intensity being proportional to the glutamate concentration.

-

Data Analysis: Glutamate concentrations are calculated based on a standard curve and compared between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Ex Vivo Glutamate Release from Mouse Cerebellum Synaptosomes

-

Synaptosome Preparation: Cerebella are dissected from mice and homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

-

Glutamate Release Assay:

-

Synaptosomes are resuspended in a physiological buffer and pre-incubated with this compound or its glucuronide metabolite at various concentrations.

-

Spontaneous release is measured from the supernatant of the synaptosome suspension under basal conditions.

-

Evoked release is stimulated by depolarization with a high concentration of potassium chloride (e.g., 30 mM KCl).

-

The amount of glutamate released into the supernatant is quantified using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzymatic assay.

-

-

Data Analysis: The amount of glutamate released is normalized to the protein content of the synaptosomes. The effects of this compound are expressed as a percentage of the control (vehicle-treated) release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed neuroprotective mechanisms of this compound.

References

Naftazone's Impact on Glutamate Release: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the effects of Naftazone on glutamate release, targeting researchers, scientists, and professionals in drug development. This compound, a vasoprotective agent, has been shown to reduce glutamate levels in the cerebrospinal fluid and inhibit its release from nerve terminals. This guide synthesizes the current understanding of its mechanism of action, offers detailed experimental protocols for further investigation, and visualizes the complex signaling pathways involved in glutamate exocytosis.

Introduction: The Significance of Glutamate Regulation

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate release leads to excitotoxicity, a pathological process implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Consequently, the modulation of glutamate release is a key therapeutic strategy for neuroprotection.

This compound, a naphthoquinone derivative, has demonstrated a significant role in reducing glutamate levels. Studies have shown that both this compound and its glucuronide metabolite effectively decrease spontaneous and high potassium-evoked glutamate release from mouse cerebellum synaptosomes[1]. This observed reduction in glutamate release suggests a potential neuroprotective effect of this compound by mitigating excitotoxicity. While the precise molecular mechanism underlying this action is not yet fully elucidated, this guide will explore the potential pathways based on the established principles of neurotransmitter exocytosis.

Quantitative Data on this compound's Effect on Glutamate Release

The following table summarizes the key quantitative findings from a pivotal study on this compound's effect on glutamate release. This data highlights the inhibitory capacity of this compound and its metabolite.

| Preparation | Condition | Treatment | Effect on Glutamate Release | Reference |

| Rat Cerebrospinal Fluid (in vivo) | 15-day treatment | This compound | Decrease in glutamate levels | [1] |

| Mouse Cerebellum Synaptosomes | Spontaneous Release | This compound | Reduction in glutamate release | [1] |

| Mouse Cerebellum Synaptosomes | Spontaneous Release | This compound Glucuronide | Reduction in glutamate release | [1] |

| Mouse Cerebellum Synaptosomes | High K+-evoked Release | This compound | Reduction in glutamate release | [1] |

| Mouse Cerebellum Synaptosomes | High K+-evoked Release | This compound Glucuronide | Reduction in glutamate release | [1] |

The Molecular Machinery of Glutamate Exocytosis: Potential Targets of this compound

The release of glutamate from presynaptic terminals is a tightly regulated process involving a cascade of molecular events. Understanding these steps is crucial to hypothesizing how this compound exerts its inhibitory effect.

The Role of Voltage-Gated Calcium Channels (VGCCs)

The influx of calcium ions through voltage-gated calcium channels (VGCCs) is the primary trigger for neurotransmitter release. Depolarization of the presynaptic membrane opens these channels, leading to a rapid increase in intracellular calcium concentration. The N-type (CaV2.2) and P/Q-type (CaV2.1) VGCCs are predominantly located at the presynaptic terminal and are the main conduits for calcium entry that triggers fast synchronous neurotransmitter release. It is plausible that this compound may directly or indirectly modulate the activity of these channels, thereby reducing calcium influx and consequently, glutamate release.

The SNARE Complex: The Core Fusion Machinery

The fusion of synaptic vesicles with the presynaptic membrane is mediated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex. This complex is composed of three key proteins:

-

Syntaxin-1: A t-SNARE protein anchored to the presynaptic plasma membrane.

-

SNAP-25 (Synaptosome-associated protein of 25 kDa): Another t-SNARE protein associated with the plasma membrane.

-

Synaptobrevin (VAMP): A v-SNARE protein embedded in the synaptic vesicle membrane.

The assembly of these three proteins into a tight four-helix bundle brings the vesicle and plasma membranes into close apposition, driving membrane fusion and the release of glutamate into the synaptic cleft. This compound could potentially interfere with the formation or function of the SNARE complex, thereby inhibiting the final step of exocytosis.

Regulatory Proteins: Fine-Tuning the Release Process

Several other proteins regulate the core fusion machinery. Synaptotagmin , a calcium-binding protein on the synaptic vesicle, acts as the primary calcium sensor. Upon binding calcium, synaptotagmin interacts with the SNARE complex and the plasma membrane to trigger rapid vesicle fusion. Another key regulatory molecule is Protein Kinase C (PKC) , which can phosphorylate various presynaptic proteins, including components of the SNARE complex and VGCCs, to modulate the efficiency of neurotransmitter release. Given this compound's known effects on various cellular signaling pathways, it is conceivable that it could influence the activity of these regulatory proteins. For instance, this compound is known to inhibit nitric oxide (NO) production, and NO signaling can impact PKC activity and calcium channel function.

Experimental Protocols

To further investigate the precise mechanism of this compound's action on glutamate release, the following experimental protocols are recommended.

Preparation of Synaptosomes

Synaptosomes are isolated presynaptic nerve terminals that retain the machinery for neurotransmitter release, making them an excellent model system for studying the effects of pharmacological agents.

Methodology:

-

Tissue Homogenization: Dissect the desired brain region (e.g., cerebellum or cerebral cortex) from rodents in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4). Homogenize the tissue using a glass-Teflon homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant (S1) is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).

-

Purification (Optional): For a more purified synaptosome preparation, the P2 pellet can be resuspended and layered onto a discontinuous Percoll or Ficoll density gradient and centrifuged at high speed. The synaptosomal fraction is collected from the interface of the gradient layers.

-

Washing and Resuspension: Wash the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer buffer) and resuspend to the desired protein concentration.

Measurement of Glutamate Release from Synaptosomes

Methodology using an enzyme-linked fluorescence assay:

-

Pre-incubation: Incubate the synaptosomal suspension with this compound or vehicle control for a specified period at 37°C.

-

Depolarization: Stimulate glutamate release by adding a depolarizing agent such as high potassium chloride (e.g., 40 mM KCl) or 4-aminopyridine (4-AP).

-

Sample Collection: At various time points after depolarization, collect aliquots of the synaptosomal suspension and immediately stop the release process by centrifugation or by adding a calcium chelator (e.g., EGTA).

-

Glutamate Quantification: Measure the concentration of glutamate in the supernatant using a commercially available glutamate assay kit. These kits typically use an enzymatic reaction that produces a fluorescent or colorimetric product proportional to the amount of glutamate present.

-

Data Analysis: Express the amount of released glutamate as a percentage of the total synaptosomal glutamate content and compare the release profiles between this compound-treated and control groups.

Measurement of Presynaptic Calcium Concentration

Methodology using a fluorescent calcium indicator:

-

Loading with Indicator: Incubate the synaptosomes with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane.

-

Washing: Wash the synaptosomes to remove excess extracellular dye.

-

Treatment and Depolarization: Treat the loaded synaptosomes with this compound or vehicle control, followed by depolarization with high KCl or 4-AP.

-

Fluorescence Measurement: Monitor the changes in fluorescence intensity using a fluorescence spectrophotometer or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: Compare the peak and kinetics of the calcium transients in this compound-treated and control synaptosomes to determine if this compound affects depolarization-induced calcium influx.

Visualizing the Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in glutamate release and the potential points of intervention for this compound.

Caption: Proposed mechanism of this compound's effect on glutamate release.

Caption: Workflow for studying this compound's effect on glutamate release.

Conclusion and Future Directions

This compound has been shown to effectively reduce glutamate release, a property that holds significant therapeutic potential for neurological conditions associated with excitotoxicity. While the exact molecular mechanism remains to be fully elucidated, the available evidence suggests that this compound may interfere with one or more key steps in the process of glutamate exocytosis.

Future research should focus on pinpointing the direct molecular targets of this compound within the presynaptic terminal. Specifically, studies are needed to:

-

Investigate the effect of this compound on the activity of N-type and P/Q-type calcium channels using patch-clamp electrophysiology.

-

Examine potential interactions between this compound and core components of the SNARE complex using co-immunoprecipitation and in vitro fusion assays.

-

Determine if this compound modulates the activity of presynaptic protein kinases, such as PKC, and the phosphorylation state of their downstream targets.

A comprehensive understanding of this compound's mechanism of action will be instrumental in optimizing its therapeutic use and in the development of novel neuroprotective agents that target the glutamate release machinery.

References

Naftazone: A Technical Deep-Dive into its History, Development, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftazone is a synthetic naphthoquinone derivative that has been a subject of scientific interest for over a century, primarily for its vasoactive and vasoprotective properties. Initially synthesized in the late 19th century, its therapeutic potential has been explored in the context of venous insufficiency, neuroprotection, and anti-inflammatory applications. This technical guide provides an in-depth exploration of the history, development, and multifaceted mechanism of action of this compound, with a focus on the experimental evidence that has elucidated its biological effects. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation.

History and Development

The journey of this compound began in 1898 with its initial synthesis. For many years, it remained a compound of primarily academic interest. It was later developed as a therapeutic agent for the treatment of venous insufficiency, where it demonstrated efficacy in improving venous tone and reducing capillary permeability.[1][2] Its therapeutic applications have since expanded, with research exploring its potential in neurodegenerative diseases and conditions associated with inflammation and glutamate excitotoxicity.[3]

Mechanism of Action: A Multi-Targeted Approach

This compound's therapeutic effects are not attributed to a single mechanism but rather to its ability to modulate multiple physiological pathways. The key mechanisms of action that have been identified are detailed below.

Vasoactive Effects: Phosphodiesterase Inhibition and cAMP Modulation

This compound exhibits vasodilatory effects, which are particularly relevant to its use in treating venous insufficiency.[1] One of the proposed mechanisms for this action is the inhibition of phosphodiesterase (PDE) enzymes in vascular smooth muscle cells.[1] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.

Endothelial Cell Proliferation

This compound has been shown to promote the proliferation of human saphenous vein endothelial cells in vitro.[4][5] This effect is significant for vascular repair and the restoration of a non-thrombogenic endothelial surface. Studies have indicated that this compound can lead to a 20% higher cell density at confluence compared to controls.[4]

Anti-inflammatory Properties

This compound possesses anti-inflammatory properties, which are thought to contribute to its therapeutic efficacy.[1][2] It has been shown to inhibit the release of pro-inflammatory mediators.[1] While the precise signaling pathway has not been fully elucidated, it is hypothesized that this compound may interfere with the Nuclear Factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammation.

Inhibition of Platelet Aggregation

In vitro and ex vivo studies have demonstrated that this compound can inhibit platelet aggregation.[6] This antiplatelet effect is dose-dependent and has been observed with various agonists, including ADP and collagen.[6][7] This activity is relevant to its potential use in preventing thrombosis.

Reduction of Glutamate Release

This compound and its glucuronide metabolite have been found to reduce both spontaneous and potassium-evoked glutamate release from mouse cerebellum synaptosomes.[3] This finding suggests a neuroprotective role for this compound, as excessive glutamate release is implicated in excitotoxic neuronal damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Biological Effect | Model System | This compound Concentration | Key Finding | Reference |

| Endothelial Cell Proliferation | Human Saphenous Vein Endothelial Cells | Not specified | 20% higher cell density at confluence compared to control | [4] |

| Platelet Aggregation Inhibition | Rat Platelet-Rich Plasma | Dose-dependent | Maximum inhibition of ~50% | [6] |

| Glutamate Release Inhibition | Mouse Cerebellum Synaptosomes | Not specified | Significant reduction in spontaneous and K+-evoked release | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Biological Effect | Animal Model | This compound Dosage | Key Finding | Reference |

| Platelet Aggregation Inhibition | Rat | 50 mg/kg (i.p.) | Significant reduction in ADP-induced aggregation (P=0.024) | [7] |

| Platelet Disaggregation | Rat | 50 mg/kg (i.p.) | Significant increase after collagen-induced aggregation (P=0.003) | [7] |

| Fibrinogen Binding Reduction | Rat | 50 mg/kg (i.p.) | Significant reduction in ADP-stimulated binding (P=0.05 and 0.04) | [7] |

| Glutamate Level Reduction | Rat | Not specified | Decreased glutamate levels in cerebrospinal fluid | [3] |

Table 3: Clinical Data for this compound in Chronic Venous Insufficiency

| Study Type | Number of Patients | This compound Dosage | Key Finding | Reference |

| Multicenter Clinical Trial | Not specified | 10 mg | Efficacy in venous insufficiency | [8] |

| Nationwide Compliance Study | 1,551,212 (database) | Not specified | Significantly lower adverse event rates compared to some other venoactive drugs (P=0.001) | [9] |

| Placebo-Controlled Trial | Not specified | 30 mg/day | More effective than placebo for clinical improvement in women with primary uncomplicated symptomatic varicose veins (P=0.01 for disability reduction) | [5][10] |

Detailed Experimental Protocols

Disclaimer: The following protocols are reconstructed based on the available information in published abstracts and general laboratory methods. For complete and precise details, consultation of the full-text original research articles is necessary.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of human saphenous vein endothelial cells (HSVECs).

Methodology (based on Klein-Soyer et al., 1995):

-

Cell Culture: HSVECs are cultured in standard endothelial cell growth medium supplemented with fetal bovine serum and growth factors.

-

Treatment: Cells are seeded in culture plates and treated with varying concentrations of this compound or vehicle control.

-

Proliferation Assessment: Cell proliferation is measured at different time points using a direct cell counting method (e.g., using a hemocytometer) or a colorimetric assay (e.g., MTT assay).

-

Data Analysis: The cell numbers or absorbance values are compared between this compound-treated and control groups. Statistical significance is determined using an appropriate statistical test (e.g., t-test or ANOVA).

Platelet Aggregation Assay

Objective: To evaluate the in vivo effect of this compound on platelet aggregation in rats.

Methodology (based on McGregor L, et al., 1999):

-

Animal Treatment: Rats are treated with this compound (e.g., 50 mg/kg, i.p.) or a control vehicle.

-

Platelet Labeling and Preparation: Platelets are labeled with a radioactive isotope (e.g., 111Indium) to allow for monitoring. Platelet-rich plasma (PRP) is prepared from blood samples.

-

Aggregation Induction: Platelet aggregation is induced in vitro by adding agonists such as ADP (e.g., 10 µg/kg i.v. in vivo) or collagen (e.g., 50 µg/kg i.v. in vivo).

-

Measurement: Platelet aggregation and disaggregation are measured using an automated isotope monitoring system.

-

Fibrinogen Binding: Fibrinogen binding to activated platelets is measured by flow cytometry.

-

Data Analysis: The height of platelet aggregation, area under the curve for disaggregation, and fibrinogen binding are compared between the this compound-treated and control groups using statistical tests.

Glutamate Release Assay

Objective: To determine the effect of this compound on glutamate release from synaptosomes.

Methodology (based on Mattei C, et al., 1999):

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from mouse cerebellum.

-

Treatment: Synaptosomes are incubated with this compound or its glucuronide metabolite.

-

Stimulation of Glutamate Release: Glutamate release is stimulated by depolarization with a high concentration of potassium (K+). Spontaneous release is also measured.

-

Glutamate Quantification: The amount of glutamate released into the supernatant is quantified using a chemiluminescent glutamate assay.

-

Data Analysis: The levels of glutamate release are compared between treated and control conditions, and statistical significance is determined.

Conclusion

This compound is a multifaceted molecule with a long history of investigation and therapeutic use. Its mechanisms of action, including phosphodiesterase inhibition, promotion of endothelial cell proliferation, anti-inflammatory effects, inhibition of platelet aggregation, and reduction of glutamate release, underscore its potential in a range of vascular and neurological disorders. This technical guide provides a comprehensive overview of the existing knowledge on this compound, highlighting the key experimental findings that have shaped our understanding of this compound. Further research, particularly focused on elucidating the precise molecular targets within its signaling pathways and conducting large-scale clinical trials, will be crucial in fully realizing the therapeutic potential of this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound reduces glutamate cerebro spinal fluid levels in rats and glutamate release from mouse cerebellum synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound accelerates human saphenous vein endothelial cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In-vitro and ex-vivo inhibition of blood platelet aggregation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on in vivo platelet function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Multicenter study of the efficacy and tolerance of this compound (Mediaven 10 mg). Comparison of 2 dosage schemes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A nationwide study of compliance of venoactive drugs in chronic venous disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Placebo-Controlled Trial of this compound in Women with Primary Uncomplicated Symptomatic Varicose Veins | Semantic Scholar [semanticscholar.org]

Naftazone: A Naphthoquinone Derivative in Medical Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftazone, a synthetic naphthoquinone derivative, has garnered significant interest in medical research for its pleiotropic pharmacological activities. Primarily recognized for its efficacy in the treatment of chronic venous insufficiency, this compound's therapeutic potential extends to anti-inflammatory, vasoprotective, and neuroprotective applications. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanisms of action, pharmacokinetic profile, and key experimental findings. Detailed methodologies for pivotal in vitro and in vivo studies are presented, alongside a structured summary of quantitative data to facilitate comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with this compound research, offering a valuable resource for professionals engaged in drug discovery and development.

Introduction

This compound (1,2-naphthoquinone-2-semicarbazone) is a small molecule that belongs to the naphthoquinone class of compounds.[1][2] It is primarily indicated for the management of vascular conditions such as varicose veins, hemorrhoids, and superficial thrombophlebitis.[1][3] Its therapeutic effects are attributed to its ability to protect blood vessels, enhance venous tone, increase capillary resistance, and improve both lymphatic and venous circulation.[4] Beyond its established role in venous disorders, emerging research has highlighted its potential in other therapeutic areas, including neurodegenerative diseases like Parkinson's disease, owing to its diverse pharmacological profile.[5][6]

Mechanism of Action

This compound exerts its pharmacological effects through a multi-faceted mechanism of action, targeting various cellular and molecular pathways. Its primary modes of action include vasodilation, anti-inflammatory effects, and promotion of endothelial cell health.

Vasodilation and Improved Venous Tone

A key mechanism underlying this compound's efficacy in venous insufficiency is its ability to induce vasodilation. This is achieved through the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells.[7] Inhibition of PDEs leads to an accumulation of cyclic adenosine monophosphate (cAMP), a second messenger that activates a signaling cascade resulting in smooth muscle relaxation and subsequent widening of blood vessels.[4][7] This vasodilation reduces peripheral resistance and improves blood flow.[7] Furthermore, this compound has been shown to increase venous tonicity, which helps in reducing venous stasis.[4][8]

Anti-inflammatory Properties

Chronic venous insufficiency is often associated with a local inflammatory response. This compound exhibits significant anti-inflammatory properties by modulating leukocyte activity. It has been shown to reduce the activation and adhesion of leukocytes to the endothelium, a critical step in the inflammatory cascade. This is thought to be mediated by the downregulation of adhesion molecules on the surface of endothelial cells. Additionally, this compound can inhibit the release of pro-inflammatory mediators such as histamine and serotonin from mast cells, further contributing to its anti-inflammatory effects.[7]

Endothelial Cell Proliferation and Protection

This compound has demonstrated a direct beneficial effect on the endothelium. In vitro studies have shown that it can accelerate the proliferation of human saphenous vein endothelial cells.[9][10] This proliferative effect is noteworthy as it can contribute to the repair of damaged endothelium, a crucial factor in maintaining vascular integrity.[10] The compound has also been observed to have additive effects on cell proliferation in the presence of fibroblast growth factors (FGFs), suggesting a potential interaction with FGF signaling pathways.[10]

Pharmacokinetics and Metabolism

This compound exhibits favorable pharmacokinetic properties that contribute to its clinical utility.

-

Absorption: It is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[8]

-

Distribution: this compound does not significantly bind to plasma proteins, which may influence its distribution into tissues.[8]

-

Metabolism and Excretion: The majority of the administered dose (approximately 90%) is metabolized and excreted in the urine, primarily as sulfo- and glucuro-conjugates.[8] The elimination half-life of this compound is relatively short, approximately 1.5 hours.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Effect | Concentration/Dose | Reference |

| Cell Proliferation | Human Saphenous Vein Endothelial Cells | 20% higher cell density at confluence compared to controls | Not specified | [9][10] |

| Glutamate Release | Mouse Cerebellum Synaptosomes | Reduction in glutamate release | 0.5-50 µM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Parameter | Animal Model | Effect | Dosage | Reference |

| Glutamate Content | Rats | Significant reduction in cerebrospinal fluid | 10 and 100 mg/kg p.o. for 15 days | [11] |

| Platelet Aggregation (ADP-induced) | Rats | Reduced height of aggregation (P = 0.024) | 50 mg/kg i.p. for 5 days | |

| Platelet Disaggregation (Collagen-induced) | Rats | Significantly increased (P = 0.003) | 50 mg/kg i.p. for 5 days | |

| Fibrinogen Binding (to ADP-stimulated platelets) | Rats | Significantly reduced (P = 0.05 and 0.04) | 50 mg/kg i.p. for 5 days |

Table 3: Clinical Data for this compound

| Indication | Study Population | Key Finding | Dosage | Reference |

| Parkinson's Disease | Patients with wearing-off and dyskinesias | Reduced 'ON-time with troublesome dyskinesia' by 49 min (P = 0.03) | Titrated up to 120 mg/day | |

| Parkinson's Disease | Patients with wearing-off and dyskinesias | Reduced UPDRS III score (treatment effect: -2.1, P = 0.08) | Titrated up to 120 mg/day | |

| Venous Insufficiency | General Clinical Use | Standard therapeutic dose | 30 mg/day | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

In Vivo Platelet Function Assay in Rats

-

Objective: To assess the in vivo effect of this compound on platelet aggregation and disaggregation.

-

Animal Model: Wistar rats.

-

Treatment: Intraperitoneal (i.p.) injection of this compound (50 mg/kg) or a control vehicle once daily for 5 days.

-

Platelet Labeling: Platelets are labeled with 111Indium to allow for monitoring.

-

Induction of Aggregation/Disaggregation: Platelet aggregation is induced by intravenous (i.v.) administration of ADP (10 µg/kg), and disaggregation following collagen-induced (50 µg/kg i.v.) aggregation is measured.

-

Measurement: An automated isotope monitoring system is used to determine the height of platelet aggregation and the area under the curve (AUC) for disaggregation.

-

Fibrinogen Binding: Whole blood is stimulated with ADP (2.5 or 5 µM), and fibrinogen binding to platelets is measured by flow cytometry.

Spectrofluorimetric Determination of this compound in Human Serum

-

Objective: To quantify the concentration of this compound in human serum samples.

-

Extraction (Salting-Out Liquid-Liquid Extraction - SALLE):

-

Mix 300 µL of human serum with 600 µL of acetonitrile and vortex for 1 minute.

-

Add 0.2 g of NaCl and centrifuge for 10 minutes at 2500 x g.

-

Transfer 400 µL of the upper acetonitrile phase to a new tube.

-

-

Fluorogenic Derivatization:

-

Add 400 µL of 2.5 mM potassium borohydride to the acetonitrile extract.

-

Heat at 80°C in a water bath for 60 minutes.

-

Dilute the solution to 2.0 mL with 2-propanol.

-

-

Measurement: The fluorescence of the resulting quinol-semicarbazide derivative is measured using a spectrofluorometer.[12]

Conclusion

This compound is a pharmacologically versatile naphthoquinone derivative with well-established efficacy in the treatment of chronic venous insufficiency and emerging potential in other therapeutic areas. Its multifaceted mechanism of action, encompassing vasodilation, anti-inflammatory effects, and endothelial protection, provides a strong rationale for its clinical applications. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related compounds. The continued exploration of its signaling pathways and clinical applications is warranted to fully elucidate its therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108697660A - Including this compound or a kind of its pulse-release of medication composition of salt - Google Patents [patents.google.com]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Fibroblast growth factors as multifunctional signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Targeting Drugs Against Fibroblast Growth Factor(s)-Induced Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound accelerates human saphenous vein endothelial cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Facile Conversion of the Quinone-Semicarbazone Chromophore of this compound into a Fluorescent Quinol-Semicarbazide: Kinetic Study and Analysis of this compound in Pharmaceuticals and Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

Naftazone's Effects on Vascular Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftazone is a naphthoquinone derivative recognized for its vasoactive and anti-inflammatory properties, primarily utilized in the management of venous insufficiency.[1][2] Its therapeutic effects are largely attributed to its influence on the vasculature. This technical guide provides a comprehensive overview of the known and putative effects of this compound on vascular smooth muscle cells (VSMCs), a critical component of blood vessel walls. While direct, extensive research on this compound's specific interactions with VSMCs is limited, this document synthesizes available information on its mechanisms of action, the effects of structurally similar compounds, and the well-established signaling pathways in VSMCs that this compound is likely to modulate. This guide covers this compound's potential impact on VSMC proliferation, migration, inflammation, and calcification, presenting detailed experimental protocols and conceptual signaling pathways to facilitate further research and drug development in this area.

Core Mechanisms of this compound Action

This compound's primary mechanism of action is believed to involve the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within vascular smooth muscle cells.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of cell proliferation and migration.[3][4] Additionally, this compound exhibits anti-inflammatory effects, which may be mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[5]

Effects on Vascular Smooth Muscle Cell Proliferation

Abnormal VSMC proliferation is a key contributor to the pathogenesis of vascular diseases like atherosclerosis and restenosis.[6] this compound is hypothesized to inhibit VSMC proliferation through multiple pathways.

cAMP-PKA Signaling Pathway

The elevation of intracellular cAMP is a well-established inhibitor of VSMC proliferation.[7] The cAMP-PKA signaling cascade can arrest the cell cycle at the G1 phase, preventing the transition to the S phase and thereby inhibiting DNA synthesis and cell division.[3]

Platelet-Derived Growth Factor (PDGF) Receptor Signaling

Platelet-Derived Growth Factor (PDGF) is a potent mitogen for VSMCs, and its signaling pathway is a key driver of proliferation in vascular proliferative diseases.[8][9] While direct evidence for this compound is lacking, studies on other naphthoquinone derivatives have demonstrated inhibitory effects on the PDGF receptor β (PDGF-Rβ) signaling cascade. This inhibition is thought to occur through the blockade of receptor dimerization and autophosphorylation, which subsequently suppresses downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest.[9]

Quantitative Data on Naphtho-Derivatives and VSMC Proliferation

| Compound | Target | Effect | IC50 | Reference |

| LY290181 (Naphthopyran) | VSMC | Inhibition of DNA synthesis and proliferation | 20 nM | [10] |

| LY290293 (Naphthopyran) | VSMC | Inhibition of DNA synthesis and proliferation | 20 nM | [10] |

This table presents data from related compounds to illustrate the potential anti-proliferative efficacy of naphtho-derivatives on VSMCs. Further studies are required to determine the specific IC50 of this compound.

Effects on Vascular Smooth Muscle Cell Migration

VSMC migration from the media to the intima is a critical event in the formation of neointimal lesions.[11] The signaling pathways that regulate VSMC migration are closely linked to those that control proliferation.

Role of cAMP-PKA Signaling

Similar to its effect on proliferation, the this compound-induced increase in cAMP and subsequent PKA activation are expected to inhibit VSMC migration.[12] The cAMP-PKA pathway can interfere with the cytoskeletal rearrangements and focal adhesion dynamics necessary for cell motility.

Inhibition of PDGF-Induced Migration

PDGF is also a major chemoattractant for VSMCs.[11] By potentially inhibiting PDGF-Rβ signaling, this compound may block the downstream pathways, such as the PI3K and MAPK pathways, that are essential for directed cell movement.

Effects on Vascular Smooth Muscle Cell Inflammation

Chronic inflammation within the vessel wall is a hallmark of atherosclerosis and contributes to VSMC phenotypic switching, proliferation, and migration.

Modulation of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation.[13] In VSMCs, activation of the NF-κB pathway can promote the expression of pro-inflammatory cytokines and adhesion molecules, contributing to a pro-atherogenic environment.[5] this compound's known anti-inflammatory properties suggest that it may inhibit the activation of the NF-κB pathway in VSMCs, thereby reducing the expression of inflammatory mediators.[2][14]

Effects on Vascular Smooth Muscle Cell Calcification

Vascular calcification, the deposition of calcium phosphate crystals in the vessel wall, is a significant contributor to cardiovascular morbidity and mortality. This process involves the osteogenic differentiation of VSMCs.

Potential Inhibitory Mechanisms

While there is no direct evidence of this compound's effect on VSMC calcification, its potential to modulate key signaling pathways involved in this process warrants investigation. The cAMP pathway has been shown to have complex, context-dependent effects on VSMC calcification. Furthermore, by reducing inflammation through NF-κB inhibition, this compound could indirectly suppress the pro-calcific inflammatory environment.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on VSMCs.

VSMC Proliferation Assay (BrdU Incorporation)

-

Cell Culture: Culture human aortic vascular smooth muscle cells (HA-VSMCs) in a suitable growth medium (e.g., DMEM with 10% FBS).

-

Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in a serum-free medium for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in the presence of a mitogen (e.g., 10 ng/mL PDGF-BB) for 24 hours.

-

BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 4 hours.

-

Fixation and Detection: Fix the cells, denature the DNA, and detect BrdU incorporation using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) according to the manufacturer's instructions of a commercial ELISA kit.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and express the results as a percentage of the control (PDGF-stimulated cells without this compound).

VSMC Migration Assay (Wound Healing/Scratch Assay)

-

Cell Culture: Grow VSMCs in a 6-well plate to a confluent monolayer.

-

Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add a serum-free or low-serum medium containing different concentrations of this compound and a chemoattractant (e.g., 10 ng/mL PDGF-BB).

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a microscope with a camera.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The migration rate can be calculated as the change in the wound area over time.

VSMC Calcification Assay (Alizarin Red S Staining)

-

Cell Culture: Culture VSMCs in a 12-well plate in a growth medium.

-

Induction of Calcification: Once confluent, switch the medium to a calcification medium (e.g., DMEM with high phosphate, typically 2-3 mM) with or without various concentrations of this compound.

-

Medium Change: Refresh the calcification medium with the respective treatments every 2-3 days for a period of 7-14 days.

-

Staining:

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

-

Wash again with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.